molecular formula C13H18O2 B12096871 4-iso-Butoxy-2,6-dimethylbenzaldehyde

4-iso-Butoxy-2,6-dimethylbenzaldehyde

Cat. No.: B12096871
M. Wt: 206.28 g/mol
InChI Key: DTFPEGIQHYTYJW-UHFFFAOYSA-N
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Description

4-iso-Butoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.284 g/mol . It is a derivative of benzaldehyde, characterized by the presence of an iso-butoxy group and two methyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-2,6-dimethylbenzaldehyde typically involves the alkylation of 2,6-dimethylbenzaldehyde with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2,6-dimethylbenzaldehyde+iso-butyl bromideK2CO3,DMFThis compound\text{2,6-dimethylbenzaldehyde} + \text{iso-butyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2,6-dimethylbenzaldehyde+iso-butyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iso-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-iso-Butoxy-2,6-dimethylbenzoic acid.

    Reduction: 4-iso-Butoxy-2,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-iso-Butoxy-2,6-dimethylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-2,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-2,6-dimethylbenzaldehyde
  • 4-Methoxy-2,6-dimethylbenzaldehyde
  • 4-Ethoxy-2,6-dimethylbenzaldehyde

Uniqueness

4-iso-Butoxy-2,6-dimethylbenzaldehyde is unique due to the presence of the iso-butoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-12-5-10(3)13(7-14)11(4)6-12/h5-7,9H,8H2,1-4H3

InChI Key

DTFPEGIQHYTYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC(C)C

Origin of Product

United States

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